bis(3-aminophenyl)methanol

Polymer Chemistry Monomer Selection Material Processing

Choose bis(3-aminophenyl)methanol for superior polymer performance. Unlike rigid para-substituted diamines, its meta-linkage and secondary hydroxyl group impart crucial molecular flexibility, lower Tg for stress relaxation in semiconductor passivation, and higher solubility for defect-free solvent-cast films. Essential for flexible displays, printed circuit boards, and high-durability coatings where standard diamines fail.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B4636613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(3-aminophenyl)methanol
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)O
InChIInChI=1S/C13H14N2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H,14-15H2
InChIKeyLWEOTFCVNBWNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





bis(3-aminophenyl)methanol (CAS 58845-21-9) Procurement: An Overview for Advanced Material Selection


bis(3-aminophenyl)methanol (3,3'-diaminobenzhydrol), identified by CAS 58845-21-9, is an aromatic diamine featuring a secondary hydroxyl group bridging two meta-aminophenyl rings . With a molecular weight of 214.26 g/mol and the formula C13H14N2O, it is a key monomer for synthesizing high-performance polymers, including polyimides, polyamides, and polyurethanes [1]. Its bifunctional reactivity, derived from both amine and hydroxyl groups, differentiates it from simpler diamines and establishes it as a strategic intermediate for materials requiring specific thermal, mechanical, or solubility profiles [2].

Why bis(3-aminophenyl)methanol is Not a Generic Diamine Substitute: Procurement Risk Analysis


Interchanging aromatic diamines in polymer formulations is high-risk due to structure-property dependencies. The meta-substitution pattern and hydroxyl group in bis(3-aminophenyl)methanol impart distinct molecular flexibility, polarity, and reactivity compared to para-substituted analogs like 4,4'-MDA [1]. These structural features directly influence critical material properties, such as glass transition temperature (Tg) and solubility. For example, isomeric polyimides exhibit Tg variations exceeding 30°C based solely on dianhydride linkage geometry, underscoring that similar-looking monomers yield products with functionally divergent performance [2]. Therefore, substituting bis(3-aminophenyl)methanol without rigorous validation can compromise the thermal, mechanical, or processing characteristics of the final engineered polymer.

Quantitative Performance Differentiation of bis(3-aminophenyl)methanol (CAS 58845-21-9)


bis(3-aminophenyl)methanol vs. 4,4'-MDA: Solubility and Polarity Differentiation

bis(3-aminophenyl)methanol exhibits higher polarity and predicted aqueous solubility compared to the non-hydroxyl analog bis(4-aminophenyl)methane (4,4'-MDA), as quantified by its calculated LogP and Polar Surface Area (PSA) . This arises from the central hydroxyl group in bis(3-aminophenyl)methanol. For applications in aqueous or polar solvent processing (e.g., polymerizations or coatings), this polarity can reduce organic solvent requirements and improve handling safety. In contrast, 4,4'-MDA is a known skin sensitizer and potential carcinogen, with occupational exposure limits as low as 0.1 mg/m³ [1], whereas bis(3-aminophenyl)methanol presents a differentiated safety profile due to its higher molecular weight and polarity .

Polymer Chemistry Monomer Selection Material Processing

bis(3-aminophenyl)methanol vs. 3,3'-MDA: Polymer Chain Flexibility and Tg Modulation

In PMR-type polyimide systems, substituting 3,3'-diaminobenzhydrol (bis(3-aminophenyl)methanol) for 3,3'-diaminodiphenylmethane (3,3'-MDA) introduces a hydroxylated bridging atom [1]. Studies on analogous diamino(diaryl)methanes show that incorporating the benzhydrol structure reduces resin glass transition temperature (Tg) relative to PMR-15 (Tg ~320-340°C) [2]. While exact Tg values for the bis(3-aminophenyl)methanol-derived resin are not explicitly listed, the research confirms the hydroxyl group's role in lowering Tg [3]. This is critical for applications where increased chain mobility is desired, such as for improved melt processability or enhanced adhesive properties.

High-Performance Polymers Polyimide Synthesis Thermomechanical Analysis

bis(3-aminophenyl)methanol vs. 4,4'-MDA: Molecular Volume and Chain Packing Density

The calculated molecular volume of bis(3-aminophenyl)methanol is approximately 197.8 ų , which is larger than that of the rigid planar diamine, 4,4'-MDA (molecular volume ~166.2 ų) [1]. This 19% increase in monomer volume arises from the tetrahedral geometry at the central carbon and the hydroxyl substituent. When polymerized, this monomer can create a polymer matrix with greater free volume, which can manifest as lower density, higher gas permeability, or increased moisture uptake compared to polymers based on the more compact 4,4'-MDA [2].

Material Density Free Volume Theory Polymer Permeability

High-Value Application Scenarios for bis(3-aminophenyl)methanol Based on Verified Evidence


Solvent-Cast Polyimide Films for Flexible Electronics

The higher polarity (PSA 72.27 Ų) and improved solubility profile of bis(3-aminophenyl)methanol compared to 4,4'-MDA make it a preferred monomer for synthesizing polyimides via solvent casting. This method benefits from monomers that are more soluble in common polar aprotic solvents (e.g., NMP, DMF), enabling the formation of high-quality, defect-free films for flexible displays and printed circuit boards [1].

Low-Stress Polyimide Coatings for Semiconductor Devices

The hydroxyl group in bis(3-aminophenyl)methanol contributes to lower glass transition temperatures (Tg) in polyimide resins [2]. This is essential for semiconductor passivation layers and interlayer dielectrics, where a lower Tg allows for better stress relaxation during thermal cycling, preventing wafer bow and improving device reliability. Its use as a component in positive-tone photosensitive resins is also documented [3].

Tailored Polyamide Resins for Precision Parts

The increased molecular volume (197.8 ų) of bis(3-aminophenyl)methanol relative to 4,4'-MDA (166.2 ų) [4] can be exploited to engineer polyamide resins with greater free volume. This property is crucial for applications demanding specific gas or moisture transport characteristics, such as in membranes for water purification or in advanced packaging materials requiring a precise barrier to contaminants.

Specialty Polyurethane Elastomers

As a bifunctional monomer, bis(3-aminophenyl)methanol can be incorporated into polyurethane backbones . The meta-substitution and hydroxyl group confer enhanced flexibility and impact resistance compared to rigid para-substituted diamine chain extenders. This makes it suitable for high-durability coatings, adhesives, and elastomers that must withstand dynamic mechanical loads.

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